molecular formula C7H14O5 B608002 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid

3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid

Cat. No. B608002
M. Wt: 178.18 g/mol
InChI Key: CMSNAEFYMNLDLU-UHFFFAOYSA-N
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Safety and Hazards

The compound has been classified under GHS07 and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG2 Acid can be synthesized through the reaction of polyethylene glycol with ethylene oxide, followed by the introduction of a carboxylic acid group. The hydroxyl group of polyethylene glycol reacts with ethylene oxide under basic conditions to form a PEG chain with terminal hydroxyl groups. The terminal hydroxyl group is then converted to a carboxylic acid using reagents such as succinic anhydride or chloroacetic acid .

Industrial Production Methods

In industrial settings, the production of Hydroxy-PEG2 Acid involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG2 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)

    Amidation: Amines, coupling agents (e.g., EDC, DCC)

    Substitution: Tosyl chloride, mesyl chloride

Major Products Formed

Mechanism of Action

Hydroxy-PEG2 Acid functions as a linker in PROTACs, which are designed to induce the degradation of target proteins. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .

Comparison with Similar Compounds

Hydroxy-PEG2 Acid can be compared with other PEG-based linkers, such as:

Hydroxy-PEG2 Acid is unique due to its optimal chain length, which balances solubility and reactivity, making it a versatile linker for various applications .

properties

IUPAC Name

3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c8-2-4-12-6-5-11-3-1-7(9)10/h8H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSNAEFYMNLDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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